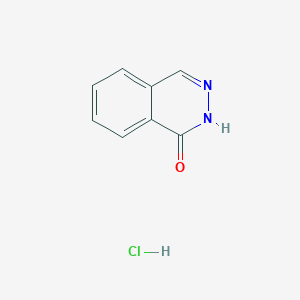

Phthalazin-1(2H)-one hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H7ClN2O |

|---|---|

Molecular Weight |

182.61 g/mol |

IUPAC Name |

2H-phthalazin-1-one;hydrochloride |

InChI |

InChI=1S/C8H6N2O.ClH/c11-8-7-4-2-1-3-6(7)5-9-10-8;/h1-5H,(H,10,11);1H |

InChI Key |

QRHLIWLOPSLNCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NNC2=O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of Phthalazin-1(2H)-one hydrochloride

The following technical guide details the chemical structure, synthesis, and properties of Phthalazin-1(2H)-one hydrochloride .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals[1][2]

Executive Summary & Chemical Identity[1][2][3][4]

Phthalazin-1(2H)-one (also known as 1-Phthalazinone or Benzo[d]pyridazin-1(2H)-one) is a fused diazaheterocycle serving as a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] It constitutes the pharmacophoric core of several clinically approved drugs, most notably poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib and Talazoparib , and the antihistamine Azelastine .[2][6][4]

While the free base (CAS: 119-39-1) is the predominant form used in synthesis, the hydrochloride salt is frequently generated transiently during acid-catalyzed cyclization or prepared specifically to characterize the basicity and protonation dynamics of the scaffold.[6]

Chemical Identifiers (Parent Scaffold)

| Attribute | Detail |

| IUPAC Name | 2H-Phthalazin-1-one hydrochloride |

| Common Name | Phthalazinone HCl; 1-Hydroxyphthalazine hydrochloride (tautomeric) |

| CAS Number (Free Base) | 119-39-1 |

| Molecular Formula | C₈H₆N₂O[1][2][3][7][8][9][10][11] · HCl |

| Molecular Weight | 182.61 g/mol (Salt); 146.15 g/mol (Free Base) |

| SMILES | Cl.O=C1NNC=C2C=CC=C21 |

ngcontent-ng-c2699131324="" class="ng-star-inserted">Critical Disambiguation: Do not confuse this scaffold with Hydralazine Hydrochloride (1-hydrazinophthalazine monohydrochloride, CAS 304-20-1), a vasodilator where the C1-position is substituted with a hydrazine group.[1][2]

Structural Analysis & Physicochemical Properties[1][2][3][12]

Tautomerism and Protonation

The phthalazinone core exhibits lactam-lactim tautomerism .[2][3][6] In the solid state and in neutral solution, the lactam (A) form predominates due to the stability of the amide-like resonance.[6]

When forming the hydrochloride salt , protonation is a competitive process between the carbonyl oxygen (O-protonation) and the N3 nitrogen (N-protonation).[1]

-

Neutral State: The molecule exists as the 2H-lactam.[2][3][6]

-

Acidic State (HCl): In strong acid (HCl), protonation typically occurs at the carbonyl oxygen or the N3 nitrogen , leading to a delocalized cation.[6] While N3 is the H-bond acceptor in biological systems (e.g., PARP active site), O-protonation is often favored in simple amides/lactams due to resonance stabilization.[1]

Solubility Profile

The conversion to the hydrochloride salt significantly alters the solubility profile, a critical factor in formulation and intermediate processing.[6]

| Solvent | Free Base (2H-form) | Hydrochloride Salt |

| Water | Insoluble / Very Poor (< 0.1 mg/mL) | Soluble (Hydrolyzes in dilute aq.[1][2][3] media) |

| DMSO | Soluble | Soluble |

| Ethanol | Moderately Soluble | Soluble |

| Ether/Hexane | Insoluble | Insoluble |

ngcontent-ng-c2699131324="" class="ng-star-inserted">Expert Insight: The hydrochloride salt of simple phthalazinone is hydrolytically unstable in dilute aqueous solution.[2][6] The pKa of the protonated species is low; adding water to the solid HCl salt often results in the precipitation of the free base.[6] This property is utilized in purification: dissolve in hot acid, filter, then dilute with water to crash out high-purity free base.[1][2][6]

Synthesis & Manufacturing Protocols

The synthesis of the phthalazinone core is a robust cyclocondensation.[6] Below is the field-proven protocol for the synthesis of the scaffold and its conversion to the hydrochloride form.

Synthesis Workflow (DOT Visualization)

Figure 1: Synthetic route from 2-formylbenzoic acid to Phthalazin-1(2H)-one Hydrochloride.

Detailed Protocol

Step 1: Synthesis of Phthalazin-1(2H)-one (Free Base)[1][3]

-

Charge: In a 500 mL round-bottom flask, suspend 2-formylbenzoic acid (15.0 g, 100 mmol) in Ethanol (150 mL).

-

Addition: Add Hydrazine hydrate (6.0 mL, 120 mmol, 1.2 eq) dropwise over 10 minutes. Caution: Exothermic.[1][2][3][6]

-

Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. The solid will dissolve, followed by the precipitation of the product.[6]

-

Work-up: Cool to room temperature (25°C) and then to 0°C in an ice bath.

-

Filtration: Filter the white crystalline solid. Wash with cold ethanol (2 x 20 mL).[1]

-

Drying: Dry in a vacuum oven at 60°C. Yield: ~85–90% (White needles).

Step 2: Conversion to Hydrochloride Salt

Note: This step is performed under anhydrous conditions to isolate the stable salt.[6]

-

Dissolution: Dissolve Phthalazin-1(2H)-one (2.0 g) in warm Dichloromethane (DCM) or Methanol (minimal volume).

-

Acidification: Bubble anhydrous HCl gas through the solution OR add 4M HCl in Dioxane (2.0 eq) dropwise at 0°C.

-

Precipitation: The hydrochloride salt will precipitate immediately as a hygroscopic white solid.[2][3][6]

-

Isolation: Filter under nitrogen atmosphere (to prevent moisture absorption). Wash with anhydrous ether.[1][2][3][6]

-

Storage: Store in a desiccator.

Pharmacological Relevance: The PARP Connection[4][6]

The phthalazinone scaffold is not merely a chemical intermediate; it is a validated pharmacophore for binding to the nicotinamide pocket of the PARP enzyme.[6]

Mechanism of Action (Scaffold Level)

PARP inhibitors work by competing with NAD+ for the active site of the enzyme.[6] The phthalazinone core mimics the nicotinamide moiety of NAD+.[2][6]

-

Lactam NH (N2): Acts as a Hydrogen Bond Donor to Gly863 (in PARP1).[1][2]

-

Carbonyl Oxygen (O): Acts as a Hydrogen Bond Acceptor to Ser904.[1][2][3][6]

Pharmacophore Map (DOT Visualization)

Figure 2: Pharmacophoric binding mode of the Phthalazinone scaffold within the PARP1 active site.[1]

Analytical Characterization

To validate the integrity of the synthesized Phthalazin-1(2H)-one Hydrochloride, the following analytical parameters must be met.

| Method | Expected Result (Free Base / Salt) |

| ¹H NMR (DMSO-d₆) | Free Base: δ ~12.6 (s, 1H, NH), 8.3 (d, 1H), 7.8-8.0 (m, 3H), 8.4 (s, 1H, H-4).[1] Salt: Significant downfield shift of the NH signal; broadening of peaks due to exchange.[2][3][6] |

| Melting Point | Free Base: 183–185 °C. Salt: >200 °C (often decomposes).[1][2][3][6][12] |

| Mass Spectrometry | [M+H]⁺ = 147.05 (The salt dissociates in MS source; observe parent ion).[2] |

| HPLC Purity | Retention time differs based on pH of mobile phase.[1][2][3][6] At neutral pH, salt converts to free base.[1][2][6] |

Quality Control Check

-

Hydrolysis Test: Dissolve 50 mg of the HCl salt in 2 mL water. Check pH. It should be acidic (pH < 2).[1][2] If the solution turns cloudy upon standing, the salt is hydrolyzing back to the free base (which is less soluble).[6] This confirms the identity of the salt.[6]

References

-

Synthesis of Phthalazinones

-

Pharmacological Relevance (PARP)

-

Physical Properties (Free Base)

-

Copper-Mediated Synthesis

Sources

- 1. 119-39-1 CAS MSDS (1(2H)-Phthalazinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BJOC - The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Phthalazin-1-one [webbook.nist.gov]

- 7. chemeo.com [chemeo.com]

- 8. Phthalazin-1-one [webbook.nist.gov]

- 9. 1(2H)-Phthalazinone | 119-39-1 [chemicalbook.com]

- 10. Phthalazin-1-one [webbook.nist.gov]

- 11. d-nb.info [d-nb.info]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

Therapeutic potential of phthalazinone derivatives in pharmacology

Phthalazinone Derivatives in Modern Pharmacology: Mechanisms, Therapeutic Applications, and Preclinical Workflows

The phthalazin-1(2H)-one core is a privileged diazaheterobicyclic scaffold in medicinal chemistry. Despite its rarity in natural products, the structural rigidity, hydrogen-bonding capacity, and π-π stacking potential of the phthalazinone moiety allow it to interact with diverse biological targets. As a Senior Application Scientist, I have observed that optimizing this core has yielded breakthroughs ranging from potent anti-allergic agents to revolutionary targeted cancer therapies. This whitepaper explores the mechanistic foundations of phthalazinone derivatives, summarizes their quantitative pharmacological profiles, and provides self-validating preclinical workflows for drug development professionals.

Mechanistic Paradigms of Phthalazinone Derivatives

1.1. PARP-1 Inhibition and Synthetic Lethality in Oncology The most clinically significant application of the phthalazinone scaffold is the inhibition of Poly (ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a nuclear enzyme critical for the base excision repair (BER) of single-strand DNA breaks (SSBs). 1, such as Olaparib, act by mimicking the nicotinamide moiety of NAD+, competitively binding to the catalytic domain of PARP-1[1].

Crucially, the efficacy of these compounds relies not just on catalytic inhibition, but on "PARP trapping." The phthalazinone core stabilizes the PARP-1 enzyme at the site of DNA damage, preventing its dissociation[1]. When a replication fork encounters this trapped complex, it collapses, generating a highly toxic double-strand break (DSB)[1]. In normal cells, homologous recombination (HR) repairs this DSB. However, in cells with BRCA1 or BRCA2 mutations (HR-deficient), the DSBs accumulate, leading to cell death—a phenomenon known as synthetic lethality[1].

Mechanism of PARP-1 trapping and synthetic lethality by phthalazinone derivatives.

1.2. H1 Receptor Antagonism and Mast Cell Stabilization Beyond oncology, phthalazinone derivatives are foundational in allergy research. Azelastine, a classic phthalazinone derivative, operates via a multi-modal mechanism. It acts as a potent inverse agonist of the 2, effectively downregulating constitutive receptor activity[2]. Furthermore, the phthalazinone core contributes to mast cell stabilization, preventing the degranulation and release of pre-formed inflammatory mediators (like histamine and leukotrienes)[2]. This dual action provides a comprehensive blockade of the allergic cascade.

Quantitative Pharmacological Profiling

To guide structural optimization, it is essential to benchmark novel derivatives against established clinical standards. The table below synthesizes the biological activity of various phthalazinone classes based on recent pharmacological evaluations.

| Compound / Class | Primary Target | Key Biological Activity (IC50 / Potency) | Therapeutic Application |

| Olaparib | PARP-1 | IC50 ~ 139 nM (Catalytic Inhibition) | Ovarian/Breast Cancer (BRCA-mutant)[3] |

| Azelastine | Histamine H1 Receptor | Potent Inverse Agonist | Allergic Rhinitis, Asthma[2] |

| Compound 11c (Novel) | PARP-1 | IC50 = 97 nM | Lung Adenocarcinoma (A549 cells)[3] |

| Phthalazinone-Acridine Hybrids | PARP-1 & Topoisomerase II | Dual inhibition; Topo II inhibition at 10 μM | Broad-spectrum Anticancer[4] |

| Phthalazinone-Dithiocarbamates | IDO / Tumor Microenvironment | Modulates tumor immunosuppression | Immuno-oncology[5] |

Preclinical Validation Workflows for Phthalazinone Derivatives

When evaluating novel phthalazinone-based PARP inhibitors, a linear, self-validating experimental workflow is required. As an application scientist, I emphasize that measuring enzymatic inhibition is insufficient; researchers must prove target engagement (trapping) and mechanism-specific cytotoxicity (synthetic lethality).

Self-validating preclinical workflow for evaluating novel phthalazinone PARP inhibitors.

Protocol 1: PARP-1 Chromatin Trapping Assay Rationale/Causality: Catalytic inhibition alone does not predict clinical efficacy. The physical trapping of PARP-1 on DNA is the primary driver of cytotoxicity. Chromatin fractionation separates soluble PARP from DNA-bound PARP, proving that the phthalazinone derivative effectively locks the enzyme onto the chromatin.

-

Cell Treatment: Plate BRCA-mutant cells (e.g., MDA-MB-436) and treat with the phthalazinone derivative (0.1 μM - 10 μM) alongside a DNA alkylating agent (e.g., Methyl methanesulfonate, MMS) for 4 hours to induce SSBs.

-

Lysis & Fractionation: Lyse cells in a hypotonic buffer (10 mM HEPES, 10 mM KCl) containing protease inhibitors. Centrifuge at 1,000 x g to separate the cytoplasmic fraction.

-

Chromatin Isolation: Resuspend the nuclear pellet in a stringent extraction buffer (containing 0.1% Triton X-100 and 300 mM NaCl). Centrifuge at 15,000 x g. The pellet contains the insoluble chromatin-bound fraction.

-

Western Blotting: Solubilize the chromatin pellet using micrococcal nuclease or sonication. Run both soluble and chromatin fractions on an SDS-PAGE gel. Probe with anti-PARP-1 antibodies.

-

Validation: A successful trapping inhibitor will show a dose-dependent enrichment of PARP-1 in the chromatin fraction compared to the vehicle control.

Protocol 2: Isogenic Synthetic Lethality Viability Assay Rationale/Causality: To definitively prove that the compound's cytotoxicity is due to PARP inhibition rather than off-target toxicity, it must be tested in isogenic cell lines. This eliminates genetic background noise, ensuring that differential survival is strictly mediated by the BRCA mutation status.

-

Cell Seeding: Seed isogenic wild-type (WT) and BRCA1-knockout cell lines (e.g., DLD-1 WT and DLD-1 BRCA1-/-) in 96-well plates at 2,000 cells/well.

-

Drug Exposure: After 24 hours, treat cells with a serial dilution of the phthalazinone derivative (1 nM to 100 μM). Include Olaparib as a positive control.

-

Incubation: Incubate for 5-7 days. PARP inhibitors require multiple cell division cycles to convert SSBs into lethal DSBs.

-

Quantification: Add CellTiter-Glo® reagent to measure ATP as an indicator of metabolically active cells. Calculate the IC50.

-

Validation: The compound should exhibit a significantly lower IC50 (typically >50-fold shift) in the BRCA1-/- cells compared to the WT cells, confirming the synthetic lethal mechanism.

Future Directions: Molecular Hybridization

The future of phthalazinone pharmacology lies in molecular hybridization. Researchers are developing dual-action compounds, such as 4 that simultaneously inhibit PARP-1 and Topoisomerase II, overcoming acquired resistance mechanisms in cancers[4]. Similarly, coupling the phthalazinone core with dithiocarbamate moieties aims to simultaneously target DNA repair and tumor immunosuppression (e.g., IDO inhibition)[5].

References

-

BenchChem. "Phthalazinone Derivatives in Allergy Research: A Technical Guide for Drug Development Professionals." BenchChem. 2

-

MDPI. "Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents." MDPI. 5

-

RHHZ. "Design, synthesis and biological evaluation of novel phthalazinone acridine derivatives as dual PARP and Topo inhibitors for potential anticancer agents." RHHZ. 4

-

PubMed. "Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer." Bioorganic Chemistry. 3

-

MDPI. "Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy." MDPI. 1

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel phthalazinone acridine derivatives as dual PARP and Topo inhibitors for potential anticancer agents [html.rhhz.net]

- 5. mdpi.com [mdpi.com]

The Ascendant Scaffold: A Technical Guide to the History, Discovery, and Synthesis of Phthalazin-1(2H)-one Pathways

Executive Summary

Phthalazin-1(2H)-one is a diazaheterobicyclic core that has emerged as a privileged scaffold in modern medicinal chemistry[1]. Originally synthesized in the early days of heterocyclic chemistry through straightforward condensation reactions, this nucleus is now the structural foundation for several FDA-approved and experimental therapeutics, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib[2][3]. This whitepaper provides an in-depth technical analysis of the historical discovery, evolutionary synthesis pathways, and self-validating experimental protocols for generating Phthalazin-1(2H)-one derivatives.

Historical Context & Evolution of the Phthalazin-1(2H)-one Scaffold

Historically, the synthesis of the phthalazine system relied heavily on the condensation of 1,2-difunctionalized benzenes (such as phthalic anhydride or 2-formylbenzoic acid) with hydrazine[4]. These classical methods, while robust, often required harsh conditions and yielded complex isomeric mixtures.

The clinical validation of Olaparib—the first FDA-approved oral PARP inhibitor for BRCA-mutated cancers—catapulted the phthalazinone scaffold into the spotlight[2][3]. The N-H group and the C4 position of the phthalazinone ring offer critical sites for derivatization, enabling extensive structure-activity relationship (SAR) studies targeting not only PARP but also Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1][5].

Core Synthetic Pathways & Mechanistic Causality

The synthesis of phthalazin-1(2H)-ones generally follows two primary strategies:

-

The Classical Two-Step Pathway: Involves a Friedel-Crafts acylation of a phenol with phthalic anhydride to yield a 2-aroylbenzoic acid intermediate, followed by cyclocondensation with hydrazine hydrate[6].

-

Green Catalytic Pathways: Modern approaches utilize water-mediated, oxalic acid-catalyzed one-pot syntheses. Oxalic acid provides the necessary protons to activate the carbonyl oxygen of phthalaldehydic acid, facilitating a nucleophilic attack by phenylhydrazine in an eco-friendly aqueous medium[7].

Fig 1. Classical two-step synthesis vs. green aqua-mediated synthesis of Phthalazin-1(2H)-ones.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: Classical Synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one[6]

This protocol relies on a solvent-free molten state reaction to drive the initial acylation, followed by a robust cyclization.

-

Friedel-Crafts Acylation: To a flame-dried, three-neck round-bottom flask under nitrogen, add phthalic anhydride (1.0 eq) and anhydrous aluminum chloride (AlCl₃, 2.5 eq). Heat to a molten state.

-

Reactant Addition: Slowly add phenol (1.0 eq) portion-wise over 30 minutes, maintaining the temperature at 130°C for 2-4 hours. Monitor via TLC.

-

Intermediate Isolation: Cool the mixture and quench with ice-cold HCl to break the aluminum complex. Filter the precipitated 2-(4-hydroxybenzoyl)benzoic acid and recrystallize from ethanol/water.

-

Validation: Recrystallization is critical here to remove the ortho-isomer (2-(2-hydroxybenzoyl)benzoic acid), which would otherwise cyclize into an unwanted isomeric impurity[8].

-

-

Cyclization: Suspend the purified intermediate (1.0 eq) in glacial acetic acid. Add hydrazine hydrate (80% solution, 1.2 eq) and reflux for 4-8 hours.

-

Final Isolation: Cool to room temperature. The pure 4-(4-hydroxyphenyl)phthalazin-1(2H)-one precipitates directly. Filter, wash with cold water, and dry under vacuum[6].

Protocol B: Green Synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones[7]

-

Reaction Setup: In a round-bottom flask, combine phthalaldehydic acid (10 mmol) and substituted phenyl hydrazine (10 mmol) in 15 mL of distilled water.

-

Catalysis: Add 10 mol % of oxalic acid.

-

Causality Check: Oxalic acid acts as a cheap, eco-friendly proton donor, activating the carbonyl group of the phthalaldehydic acid without the need for harsh, moisture-sensitive Lewis acids[7].

-

-

Reflux & Isolation: Reflux the mixture for 20-30 minutes. The product precipitates upon cooling. Filter and recrystallize from ethanol to achieve yields up to 98%[7].

Troubleshooting Workflow & Optimization

Low conversion rates, particularly in the classical pathway, are frequent bottlenecks. The primary issue in the first step is the competing O-acylation (forming phenyl phthalate) and the generation of ortho-isomers[8][9].

Fig 2. Troubleshooting workflow addressing low conversion rates in the Friedel-Crafts acylation.

Pharmacological Relevance & Quantitative Data

Derivatization at the N-2 or O-positions of the phthalazinone core yields potent inhibitors for oncology targets. The table below summarizes the quantitative biological data of key phthalazinone derivatives against PARP and VEGFR-2[3][10][11][12].

| Compound / Derivative | Target | IC50 Value | Key Structural Modification |

| Olaparib (Standard) | PARP1 | 43.59 nM | N-acylpiperazine derivatization[3] |

| Compound 12c | PARP1 | 50.62 nM | Pyrido[3,4-d]pyrimidine hybrid[3] |

| YCH1899 | PARP1 | 0.89 nM | Optimized for Olaparib-resistant cells[10] |

| Derivative 4b | VEGFR-2 | 0.09 µM | N-substitution & hydroxyphenyl modification[11] |

| Compound 12b | VEGFR-2 | 17.8 µM | Hydrazone/dipeptide derivative[12] |

Conclusion

The Phthalazin-1(2H)-one scaffold has evolved from a simple heterocyclic curiosity to a cornerstone of targeted cancer therapy. By mastering the causality behind its synthetic pathways—whether navigating the thermodynamic controls of classical Friedel-Crafts acylations or leveraging the atom economy of green, water-mediated catalysis—researchers can reliably construct and derivatize this nucleus to discover the next generation of PARP and kinase inhibitors.

References

-

ACS Publications. Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development.13

-

Benchchem. Technical Support Center: Synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one.6

-

Benchchem. Side reaction pathways in the synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one.8

-

ResearchGate. Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase.2

-

ResearchGate. Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development.1

-

ResearchGate. Aqua mediated oxalic acid catalyzed one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones.7

-

Benchchem. Troubleshooting low conversion rates in 4-(4-hydroxyphenyl)phthalazin-1(2H)-one reactions.9

-

Thieme Connect. Product Class 10: Phthalazines.4

-

PubMed. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.14

-

ACS Publications. YCH1899, a Highly Effective Phthalazin-1(2H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors.10

-

Benchchem. The Ascendant Scaffold: A Technical Guide to the Biological Activity of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one.11

-

ResearchGate. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition.12

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of Phthalazin-1(2H)-one in heterocyclic chemistry

The Ascendant Scaffold: A Technical Whitepaper on the Role of Phthalazin-1(2H)-one in Heterocyclic Chemistry and Drug Development

Abstract

Phthalazin-1(2H)-one (CAS 119-39-1) is a nitrogen-containing heterocyclic compound characterized by a rigid bicyclic structure—a benzene ring fused to a pyridazine ring containing a carbonyl group[1]. Recognized as a "privileged scaffold" in medicinal chemistry, it serves as the architectural foundation for a vast array of biologically active derivatives[2]. Beyond its pharmacological dominance, its unique non-coplanar rigidity makes it an indispensable monomer in the synthesis of high-performance poly(arylene ether)s[3]. This technical guide explores the mechanistic synthesis, derivatization strategies, target engagement, and validated experimental protocols surrounding the phthalazinone core.

Chemical Architecture & Mechanistic Synthesis

The fundamental synthesis of the phthalazinone core—specifically highly utilized derivatives like 4-(4-hydroxyphenyl)phthalazin-1(2H)-one—is achieved through a highly efficient two-step cyclocondensation pathway[4].

Step 1: Friedel-Crafts Acylation

The process begins with the Friedel-Crafts acylation of a substituted aromatic compound (e.g., phenol) with phthalic anhydride in the presence of a Lewis acid catalyst (typically

Step 2: Hydrazine Cyclocondensation The intermediate is subsequently reacted with hydrazine hydrate[4]. Causality & Optimization: Hydrazine acts as a potent bidentate nucleophile. It sequentially attacks the ketone and carboxylic acid moieties of the intermediate. Refluxing the mixture in ethanol or glacial acetic acid provides the necessary thermal energy to close the robust diazine ring, yielding the final phthalazinone product[5].

Synthetic workflow of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one via two-step cyclocondensation.

Derivatization Vectors in Heterocyclic Chemistry

The phthalazin-1(2H)-one scaffold offers multiple orthogonal vectors for functionalization, allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties[2].

-

N-Alkylation (Position 2): The nitrogen atom at the 2-position of the lactam ring is highly susceptible to alkylation. By utilizing a base like anhydrous potassium carbonate (

) in a polar aprotic solvent (DMF or acetone), the lactam nitrogen is deprotonated to form a reactive aza-nitrogen anion, which readily undergoes nucleophilic substitution with alkyl halides[3][4]. -

O-Alkylation: In derivatives possessing a phenolic hydroxyl group, O-alkylation provides an additional site for diversification to modulate lipophilicity and target binding affinity[4].

-

C-4 Functionalization: The C-4 position can be modified via Suzuki cross-coupling reactions if a halogenated precursor (e.g., 4-chlorophthalazinone) is utilized, enabling the introduction of diverse aryl or heteroaryl groups[7].

Pharmacological Applications & Target Engagement

Phthalazinone derivatives have demonstrated profound efficacy against a variety of critical biological targets.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

The most clinically significant application of the phthalazinone scaffold is in the development of PARP inhibitors (e.g., Olaparib)[2]. These compounds act as competitive inhibitors of

Mechanism of synthetic lethality via PARP-1 inhibition by phthalazinone derivatives.

Emerging Therapeutic Targets Beyond oncology, the scaffold has shown promise in virology and inflammation:

-

HBV Capsid Assembly: Novel phthalazinone derivatives (e.g., compound 19f) disrupt Hepatitis B virus capsid assembly, demonstrating high oral bioavailability and significant viral load reduction in vivo[7].

-

Cyclooxygenase-2 (COX-2): 4-Aryl-2(1H)-phthalazinone derivatives have been identified as highly selective COX-2 inhibitors, offering potent anti-inflammatory activity with a superior gastric safety profile compared to classical NSAIDs[10].

Table 1: Quantitative Biological Data of Phthalazinone Derivatives

| Target / Application | Representative Compound | Key Quantitative Metric | Mechanism of Action |

| PARP-1 (Oncology) | Compound B16 | Synthetic lethality via PARP trapping[9] | |

| HBV Capsid (Virology) | Compound 19f | Inhibition of viral capsid assembly[7] | |

| VEGFR-2 (Oncology) | Phthalazinone-based inhibitors | Low nanomolar | Blocks kinase domain; inhibits angiogenesis[4][11] |

| COX-2 (Inflammation) | Compound 8b | High COX-2 selectivity | Selective inhibition of prostaglandin synthesis[10] |

Validated Experimental Methodologies

Protocol A: Synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one

This self-validating protocol details the cyclocondensation of the intermediate[5][6].

-

Setup & Suspension: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend crude 2-(4-hydroxybenzoyl)benzoic acid (1.0 eq) in glacial acetic acid[6].

-

Controlled Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 1.2–1.5 eq) dropwise at room temperature[5][6]. Causality: Dropwise addition mitigates the exothermic nature of the initial hydrazone formation, preventing solvent boil-off and side reactions.

-

Cyclization: Heat the mixture to reflux and maintain for 4–8 hours[6]. Monitor reaction progress via Thin-Layer Chromatography (TLC) until the intermediate is fully consumed[5].

-

Isolation & Quenching: Cool the reaction mixture to room temperature. Cautiously quench by pouring the mixture into a beaker containing crushed ice and concentrated HCl (2-3 mL)[6]. Causality: The acidic quench ensures the complete decomposition of any residual aluminum complexes from the previous step[6].

-

Validation: Collect the precipitated solid by vacuum filtration, wash with cold distilled water until the filtrate is neutral, and recrystallize from an ethanol/water mixture[5][6]. Validate structural identity via

(confirming the characteristic lactam N-H proton shift) and mass spectrometry[5].

Protocol B: In Vitro VEGFR-2 Enzyme Inhibition Assay

Used to quantify the anti-angiogenic potential of synthesized derivatives[11].

-

Preparation: Dilute the VEGFR-2 kinase enzyme in a standardized assay buffer[11].

-

Compound Incubation: Add 5 µL of the test phthalazinone compound (at varying serial concentrations) to designated microplate wells. Control wells receive DMSO vehicle[11].

-

Initiation: Add 20 µL of the diluted VEGFR-2 kinase to each well. Incubate the plate at 30°C for exactly 45 minutes to allow steady-state binding[11].

-

Detection: Stop the reaction by adding 50 µL of Kinase-Glo™ MAX reagent to each well[11]. Causality: This reagent generates a luminescent signal directly proportional to the amount of unconsumed ATP, inversely correlating with kinase activity.

-

Validation: Measure luminescence and calculate the

value using non-linear regression analysis of the dose-response curve to ensure statistical reliability[8].

Application in High-Performance Polymers

Beyond small-molecule drug discovery, the 4-(4-hydroxyphenyl)phthalazin-1(2H)-one monomer (DHPZ) is a critical building block in polymer chemistry[3].

-

Mechanism: DHPZ is utilized in the synthesis of Poly(phthalazinone ether sulfone)s (PPES) and Poly(phthalazinone ether ketone)s (PPEK) via nucleophilic aromatic substitution (N-C coupling)[3]. The reaction of the phthalazinone NH group with potassium carbonate forms an aza-nitrogen anion, which nucleophilically displaces activated aryl halides[3].

-

Material Properties: The incorporation of the rigid, non-coplanar phthalazinone moiety dramatically enhances the thermal and oxidative stability of the resulting polymers, yielding glass transition temperatures (

) frequently exceeding 230°C, while maintaining excellent solubility for industrial processing[3].

Conclusion

Phthalazin-1(2H)-one stands as a premier heterocyclic scaffold bridging the gap between medicinal chemistry and materials science. Its predictable reactivity profile, coupled with its ability to selectively engage complex biological targets like PARP-1 and VEGFR-2, ensures its continued prominence in the development of next-generation therapeutics and high-performance polymers.

References

-

Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase - ResearchGate. Available at: [Link]

-

Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors - PubMed. Available at: [Link]

-

Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - Bentham Science Publishers. Available at: [Link]

-

Discovery of Phthalazinone Derivatives as Novel Hepatitis B Virus Capsid Inhibitors - Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

- 1. CAS 119-39-1: 1(2H)-Phthalazinone | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Molecular Docking Studies of Phthalazinone Derivatives: A Computational Guide to Multi-Target Drug Discovery

Executive Summary

The phthalazinone scaffold has cemented its position as a privileged pharmacophore in modern medicinal chemistry, most notably through the clinical success of the poly(ADP-ribose) polymerase (PARP) inhibitor Olaparib. However, the versatility of the 1(2H)-phthalazinone core extends far beyond PARP-1. Recent computational and in vitro studies have demonstrated its efficacy against a broad spectrum of targets, including viral proteases (HIV-1, Dengue NS2B-NS3), kinases (VEGFR-2), and dual-target epigenetic modulators (PARP/HDAC-1, PARP/Topo II).

As a Senior Application Scientist, I approach drug design not as a series of isolated computational tasks, but as a cohesive, self-validating system. Molecular docking provides the initial structural hypothesis, but it is the rigorous application of molecular dynamics (MD) and free energy calculations that validates these models. This whitepaper provides an in-depth technical guide to the mechanistic rationale, quantitative profiling, and self-validating computational protocols required to successfully model phthalazinone derivatives.

Mechanistic Rationale: Why the Phthalazinone Scaffold?

The pharmacological power of the phthalazinone core lies in its precise geometric and electrostatic properties. The lactam (amide) motif within the heterocyclic ring acts as a highly efficient bioisostere for the nicotinamide moiety of NAD+.

The Causality of Binding

In the context of PARP-1, the causality of inhibition is driven by hydrogen bonding. The carbonyl oxygen of the phthalazinone ring acts as a potent hydrogen bond acceptor, while the adjacent nitrogen (N-H) serves as a hydrogen bond donor. This dual capability allows the scaffold to anchor itself perfectly within the catalytic domain of PARP-1, forming highly conserved hydrogen bonds with residues such as Gly863 and Ser904 1. By competitively blocking the NAD+ binding pocket, phthalazinone derivatives halt PARylation, leading to the accumulation of DNA single-strand breaks and ultimately driving synthetic lethality in BRCA-mutated cancer cells 2.

Caption: Mechanistic pathway of PARP-1 inhibition by phthalazinone derivatives.

Target Landscape & Quantitative Docking Insights

Recent structure-based drug design (SBDD) campaigns have expanded the utility of phthalazinones. By modifying the pendant arms (e.g., adding acridine or oxadiazole moieties), researchers can tune the scaffold to interact with secondary targets.

For instance, 250 ns molecular dynamics simulations of novel phthalazinone-based carboxamides demonstrated stable binding energies of −8.5 kcal/mol against PARP-1, maintaining an RMSD of less than 2Å throughout the trajectory 3. Similarly, N-(dimethylamino)ethyl derivatives have shown potent nonpeptidic inhibition of HIV-1 protease by forming critical salt bridges with Asp25 and Asp29 4.

Table 1: Quantitative Docking Data of Phthalazinone Derivatives

| Target Protein | Derivative Classification | Binding Energy / Score | Key Interacting Residues | Ref. |

| PARP-1 | Phthalazinone carboxamides | -7.5 to -8.5 kcal/mol | Gly863, Ser904 | 3 |

| VEGFR-2 | Phenyl phthalazinones | -25.12 kcal/mol* | Glu883, Asp1044, Cys917 | 5 |

| HIV-1 Protease | N-(dimethylamino)ethyl | 6.03 – 9.53 (Surflex) | Asp25, Asp29 | 4 |

| PARP-1 / Topo I | Phthalazinone acridines | Cleavage-complex stable | Arg364 (Topo), DA12/DG13 | 1 |

*Note: Scoring function outputs vary by software (e.g., AutoDock Vina vs. Glide vs. Surflex). Values reflect the reported metrics from the respective studies.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, computational protocols cannot rely on static docking alone. Static docking is prone to false positives because it ignores solvent entropy and receptor plasticity. Therefore, I mandate a self-validating system where docking hypotheses are rigorously challenged by molecular dynamics and free energy calculations.

Step 1: Structural Preparation

-

Protein Preparation: Retrieve the target crystal structure (e.g., PARP-1, PDB ID: 4R6E).

-

Causality: Missing atoms or unresolved loops cause steric clashes during docking. We perform restrained minimization (e.g., OPLS4 force field) to relieve these clashes without distorting the native fold. Water molecules beyond 3Å of the active site are stripped to prevent artificial solvent barriers.

-

-

Ligand Preparation: Phthalazinones can exhibit tautomerism.

-

Causality: Misassigned tautomers will abrogate predicted hydrogen bonds. We use tools like Epik to generate all possible ionization and tautomeric states at a physiological pH of 7.4 ± 0.2, ensuring we dock the biologically active species.

-

Step 2: Grid Generation and Induced Fit Docking (IFD)

-

Grid Definition: A bounding box (typically 15Å × 15Å × 15Å) is centered on the co-crystallized ligand.

-

Docking Algorithm: Standard Precision (SP) docking is used for initial screening. For top hits, Induced Fit Docking (IFD) is applied.

-

Causality: Standard docking treats the receptor as rigid. IFD allows active site side-chains to undergo conformational changes, preventing false negatives in tightly packed pockets and accurately modeling the accommodation of bulky phthalazinone pendant arms.

-

Step 3: Trajectory Validation via MD Simulations

-

System Setup: The top-ranked ligand-protein complex is solvated in a TIP3P water box, neutralized with Na+/Cl- ions, and subjected to a 250 ns MD simulation.

-

Causality: Static docking overestimates binding affinity by ignoring thermal fluctuations. The MD simulation self-validates the pose. If the Root Mean Square Deviation (RMSD) of the ligand stabilizes within 2.0 Å of the docked pose, the interaction is deemed mechanically stable and biologically viable 3.

-

Caption: Step-by-step computational workflow for docking and validating phthalazinone derivatives.

Conclusion

The rational design of phthalazinone derivatives represents a masterclass in pharmacophore optimization. As demonstrated through rigorous molecular docking and MD simulations, the intrinsic hydrogen-bonding network of the phthalazinone core provides a stable anchor, while the modularity of its functional groups allows for the targeting of diverse pathogenic proteins—from PARP-1 to VEGFR-2 and viral proteases. By implementing the self-validating computational workflows outlined in this guide, researchers can confidently filter out false positives, ensuring that only the most thermodynamically stable and mechanistically sound candidates advance to in vitro and in vivo validation.

References

- Design, synthesis and biological evaluation of novel phthalazinone acridine derivatives as dual PARP and Topo inhibitors for potential anticancer agents.rhhz.net.

- Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors.nih.gov.

- Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation.researchgate.net.

- New 1(2H)-phthalazinone derivatives as potent nonpeptidic HIV-1 protease inhibitors: molecular docking studies, molecular dynamics simulation, oral bioavailability and ADME prediction.tandfonline.com.

- Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking.acs.org.

Sources

- 1. Design, synthesis and biological evaluation of novel phthalazinone acridine derivatives as dual PARP and Topo inhibitors for potential anticancer agents [html.rhhz.net]

- 2. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Technical Application Note: Scalable Synthesis of Phthalazin-1(2H)-one Hydrochloride

This Application Note provides a rigorous, scalable protocol for the synthesis of Phthalazin-1(2H)-one hydrochloride starting from phthalic anhydride .

Abstract & Strategic Overview

Phthalazin-1(2H)-one (CAS: 119-39-1) is a critical diazaheterobicyclic scaffold found in poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib), antihistamines (e.g., Azelastine), and various phosphodiesterase-4 (PDE4) inhibitors.

While the reaction of phthalic anhydride with hydrazine hydrate is often cited, it directly yields phthalhydrazide (2,3-dihydrophthalazine-1,4-dione) , not the target mono-carbonyl phthalazinone. To synthesize the mono-one, the symmetry of the anhydride must be broken via reduction.

This guide outlines the "Phthalide Route," a robust, high-fidelity pathway chosen for its scalability and avoidance of unstable intermediates. The process involves the selective reduction of phthalic anhydride to phthalide, oxidation to 2-formylbenzoic acid (phthalaldehydic acid), and subsequent cyclization with hydrazine.

Retrosynthetic Analysis & Pathway

The synthesis is designed to selectively preserve one carbonyl group while converting the other to a C-N double bond functionality via an aldehyde intermediate.

Logical Flow:

-

Reduction: Phthalic Anhydride

Phthalide (Lactone formation).[1] -

Ring Opening/Oxidation: Phthalide

2-Formylbenzoic Acid (via bromination/hydrolysis). -

Cyclization: 2-Formylbenzoic Acid + Hydrazine

Phthalazin-1(2H)-one. -

Salt Formation: Base

Hydrochloride Salt.

Caption: Step-wise chemical transformation from Phthalic Anhydride to Phthalazin-1(2H)-one HCl.

Experimental Protocols

Phase 1: Synthesis of Phthalide (Reduction)

Objective: Reduce one carbonyl of the anhydride to a methylene group via a lactone intermediate.

Reagents:

-

Phthalic Anhydride (1.0 eq)[1]

-

Zinc Dust (2.5 eq) - Activated

-

Copper(II) Sulfate (Catalytic, 0.5 mol%)[1]

Protocol:

-

Activation: In a reaction vessel, stir Zinc dust with a solution of CuSO₄ (catalytic) in water to create a Zn-Cu couple.

-

Addition: Add 20% NaOH solution and cool the mixture to 5°C.

-

Reaction: Slowly add Phthalic Anhydride in small portions, maintaining the temperature below 8°C. This is exothermic.[1]

-

Maturation: After addition, stir for 30 minutes. Warm to room temperature and then heat to mild reflux for 2 hours.

-

Workup: Filter off excess Zinc.[1] Acidify the filtrate with conc. HCl to pH 1-2.

-

Isolation: The phthalide may separate as an oil that solidifies upon cooling.[2] If not, extract with ethyl acetate.[1] Recrystallize from hot water.[1]

-

Yield Target: 70-80%

-

Melting Point: 72–73°C[1]

-

Phase 2: Synthesis of 2-Formylbenzoic Acid (Oxidation)

Objective: Convert the lactone (phthalide) into the open-chain aldehyde-acid precursor.

Reagents:

-

Phthalide (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

AIBN (Catalytic) or Benzoyl Peroxide[1]

-

CCl₄ or Chlorobenzene (Solvent)[1]

-

Water (for hydrolysis)[1]

Protocol:

-

Bromination: Dissolve Phthalide and NBS in the solvent. Add catalyst (AIBN).[1] Reflux under nitrogen for 3-4 hours (radical bromination to 3-bromophthalide).

-

Hydrolysis: Evaporate solvent.[1] Suspend the crude 3-bromophthalide in water and heat to reflux for 1 hour. The bromo-lactone hydrolyzes to 2-formylbenzoic acid.

-

Isolation: Cool the aqueous solution. The product precipitates as white crystals. Filter and dry.[1][3][4]

-

Note: 2-Formylbenzoic acid exists in equilibrium with its cyclic lactol form (3-hydroxyphthalide).

-

Yield Target: 85-90%

-

Phase 3: Cyclization to Phthalazin-1(2H)-one

Objective: Condensation of the aldehyde-acid with hydrazine to form the diazaheterocycle.

Reagents:

Protocol:

-

Setup: Suspend 2-Formylbenzoic acid in Ethanol (10 mL/g).

-

Addition: Add Hydrazine Hydrate dropwise at room temperature. A transient precipitate (hydrazone) may form.[1]

-

Reflux: Heat the mixture to reflux for 2–3 hours. The solution typically clears, then the product may begin to precipitate.[1]

-

Isolation: Cool to 0°C. Filter the white crystalline solid. Wash with cold ethanol.[1][3]

-

Characterization: MP 183–184°C.[1]

-

Identity: 1H NMR should show a singlet around 8.3-8.5 ppm (CH=N) and amide NH.

-

Phase 4: Hydrochloride Salt Formation

Objective: Generate the stable hydrochloride salt for pharmaceutical usage.

Protocol:

-

Dissolution: Dissolve the free base Phthalazin-1(2H)-one in a minimum amount of hot Methanol or Ethanol.

-

Acidification: Add conc. HCl (1.1 eq) or HCl in dioxane dropwise.[1]

-

Precipitation: Cool slowly to 4°C. The hydrochloride salt will crystallize.

-

Filtration: Collect the salt, wash with cold ether, and dry under vacuum over P₂O₅.

Data Summary & Validation

| Parameter | Specification | Validation Method |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Melting Point (Base) | 183 – 184°C | Capillary MP Apparatus |

| Melting Point (HCl) | 231 – 236°C (Decomp.) | Capillary MP Apparatus |

| Yield (Overall) | 55 – 65% (from Phthalide) | Gravimetric |

| Purity | >98% | HPLC (C18, MeOH/H2O) |

| 1H NMR (DMSO-d6) | δ 12.6 (s, 1H, NH), 8.3 (s, 1H, H-4), 7.8-8.0 (m, 4H) | Structural Confirmation |

Critical Troubleshooting & Safety (E-E-A-T)

-

Dione vs. Mono-one: Do not substitute Phthalic Anhydride directly in Phase 3. This will yield Phthalhydrazide (insoluble dione, MP >340°C), which is biologically distinct.

-

Hydrazine Safety: Hydrazine hydrate is a suspected carcinogen and highly toxic.[1] Handle in a fume hood with double-gloving. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.[1]

-

Bromination Control: Ensure anhydrous conditions during NBS bromination. Moisture stops the radical reaction.

References

-

Organic Syntheses. (1943).[1] Phthalide Synthesis via Reduction of Phthalimide. Org. Syn. Coll. Vol. 2, p. 526.[1] Retrieved from [Link]

-

National Institutes of Health (NIH). (2015). The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H coupling. Retrieved from [Link]

-

Thieme Connect. Product Class 10: Phthalazines. Science of Synthesis. Retrieved from [Link][1]

-

Longdom Publishing. Recent Developments in Chemistry of Phthalazines. Retrieved from [Link]

Sources

Application Note: Protocol for the Chlorination of Phthalazin-1(2H)-one Hydrochloride

Executive Summary

Phthalazin-1(2H)-one is a privileged structural motif in medicinal chemistry, serving as the foundational building block for numerous active pharmaceutical ingredients (APIs), including the antihypertensive agent hydralazine, the VEGFR-2 inhibitor vatalanib, and various PDE4 inhibitors. The critical first step in functionalizing this scaffold is its conversion to 1-chlorophthalazine via a deoxychlorination reaction. This application note provides an in-depth, self-validating protocol for the chlorination of phthalazin-1(2H)-one (or its hydrochloride salt) using phosphorus oxychloride (POCl₃), detailing the mechanistic causality, quantitative optimization strategies, and step-by-step execution.

Mechanistic Causality & Rationale

The transformation of a lactam (phthalazin-1(2H)-one) to a chloroheterocycle (1-chlorophthalazine) is driven by a Vilsmeier-Haack-type nucleophilic acyl substitution.

Causality of Reagent Choice: POCl₃ is selected because it acts as both a potent electrophile and a dehydrating chlorinating agent. The reaction relies on the tautomeric equilibrium between the lactam and lactim forms of the starting material. The highly electrophilic phosphorus atom in POCl₃ is attacked by the lactim oxygen, forming a dichlorophosphinooxy intermediate. This step is crucial because it transforms the otherwise poor hydroxyl leaving group into an excellent one. Subsequent nucleophilic attack by the liberated chloride ion at the C1 position restores the aromaticity of the phthalazine ring and ejects the phosphorodichloridate byproduct.

Mechanistic logic of the deoxychlorination of phthalazin-1(2H)-one using POCl3.

Experimental Workflow & Self-Validating Protocol

To ensure a high degree of trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates continuous in-process monitoring to guarantee intermediate success before proceeding to the next step:

-

Reaction Completion (TLC): Confirms the total consumption of the starting lactam.

-

Thermal Control (Quench): Validates that the exotherm remains below the threshold for product hydrolysis.

-

pH Verification (Neutralization): Ensures the complete precipitation of the free base.

Reagents and Materials

-

Phthalazin-1(2H)-one: 1.0 equivalent (Starting material)

-

Phosphorus oxychloride (POCl₃): 5.0 to 7.7 equivalents. (Causality: Used in excess to drive the equilibrium forward and serve as the reaction solvent, ensuring a homogenous mixture 1)

-

Toluene or 2-Ethoxyethanol (Optional): Co-solvents used to optimize the thermal profile between 75°C and 85°C if neat POCl₃ reflux is too harsh 2.

-

Crushed Ice & Distilled Water: For quenching and washing.

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH): For neutralization.

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 1.0 eq of phthalazin-1(2H)-one.

-

Reagent Addition: Carefully add the POCl₃ (5.0–7.7 eq) dropwise at room temperature 3. Causality Note: Dropwise addition prevents localized heat spikes during the initial mixing phase, which can lead to the formation of dark, tarry impurities 4.

-

Heating & Reflux: Heat the mixture gradually to 70–110 °C (depending on the use of co-solvents). Maintain reflux for 2 to 4 hours.

-

Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). Do not proceed until the starting material is completely consumed.

-

-

Cooling: Once complete, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Quenching (Critical Safety & Yield Step): Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

-

Causality Note: POCl₃ reacts violently with water. The use of crushed ice controls the exotherm, preventing the localized overheating that causes the newly formed 1-chlorophthalazine to hydrolyze back to the starting lactam 1.

-

-

Neutralization: Slowly add solid K₂CO₃ or a cold alkaline solution until the pH reaches ~7.0–8.0.

-

Validation Check: Verify pH with indicator paper. This neutralizes the generated phosphoric and hydrochloric acids, precipitating the free 1-chlorophthalazine.

-

-

Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold, distilled water to remove residual inorganic salts.

-

Drying & Purification: Dry the solid under vacuum. If impurities are present, recrystallize the crude product from ethanol or isopropanol to yield pure 1-chlorophthalazine.

Step-by-step experimental workflow for the synthesis of 1-chlorophthalazine.

Quantitative Data & Optimization Matrix

To maintain the integrity of the self-validating system, the following table summarizes key reaction parameters, potential failure modes, and their quantitative optimization strategies based on empirical data from process chemistry scale-ups.

| Parameter / Failure Mode | Empirical Observation | Root Cause | Quantitative Optimization Strategy |

| POCl₃ Equivalents | Low yield (< 60%) | Incomplete conversion | Increase POCl₃ to exactly 7.7 eq; ensure strictly anhydrous conditions. |

| Reaction Temperature | Sluggish reaction | Insufficient activation energy | Maintain steady reflux at 75–105 °C; use toluene as a co-solvent to cap max temp. |

| Quenching Temperature | Product reversion to lactam | Exothermic hydrolysis | Maintain quench bath at < 5 °C using excess crushed ice; add mixture dropwise. |

| Product Purity | Dark-colored crude solid | Byproduct trapping | Recrystallize from ethanol or isopropanol; wash with cold water until neutral. |

| pH during Isolation | Low precipitate recovery | Acidic solubility | Ensure precise neutralization to pH 7.0–8.0 using K₂CO₃ before filtration. |

References

-

Optimizing the Synthesis of 1-(Thietan-3-yl)phthalazine . Benchchem. 1

-

Development and characterisation of process related impurity in Hydralazine Hydrochloride by some analytical technique . joac.info. 2

-

US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines . Google Patents.3

-

Dye Sensitized Solar Cell Properties And Spore Germination Inhibition Activities Of Hydralazine Hydrochloride And Its Derivative . ijcrt.org. 4

Sources

Application Note: High-Yield Synthesis of 1-Chlorophthalazine via Deoxychlorination

Executive Summary

1-Chlorophthalazine is a critical heterocyclic building block in medicinal chemistry, serving as the immediate precursor to several essential therapeutics, including the antihypertensive Hydralazine , the antihistamine Azelastine , and emerging PARP and VEGFR inhibitors.

This Application Note provides a robust, scalable protocol for the conversion of phthalazin-1(2H)-one to 1-chlorophthalazine using phosphorus oxychloride (

Scientific Foundation & Mechanism

The Challenge of the Substrate

The starting material, phthalazin-1(2H)-one, exists primarily in the stable lactam form (A). However, the chlorination reaction requires the transient lactim tautomer (B) to react with the electrophilic phosphorus species. The activation energy to shift this equilibrium and break the strong amide-like resonance is why simple acyl chloride reagents (like acetyl chloride) fail, and powerful oxophilic reagents like

Reaction Mechanism

The transformation proceeds via a Nucleophilic Aromatic Substitution (

-

Activation: The oxygen of the lactim tautomer attacks the phosphorus of

, displacing a chloride ion and forming a highly reactive dichlorophosphate intermediate (C). -

Substitution: The displaced chloride ion acts as a nucleophile, attacking the C-1 carbon.

-

Elimination: The phosphate leaving group is eliminated, restoring aromaticity to the phthalazine ring and yielding 1-chlorophthalazine (D).

Figure 1: Mechanistic pathway from the stable lactam to the chlorinated heterocycle.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Phthalazin-1(2H)-one | Substrate | 1.0 | Dry thoroughly before use. |

| Phosphorus Oxychloride ( | Reagent/Solvent | 3.0 - 5.0 | Toxic/Corrosive. Must be clear/colorless. Yellowing indicates decomposition. |

| Phosphorus Pentachloride ( | Additive (Optional) | 0.1 - 0.2 | Accelerates reaction if substrate is stubborn. |

| Dichloromethane (DCM) | Extraction Solvent | N/A | HPLC Grade. |

| Sat. | Neutralization | Excess | For quenching acid generated. |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Drying: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

).-

Expert Insight: Moisture reacts violently with

to produce phosphoric acid, which deactivates the reagent and lowers yield.

-

-

Charging: Add Phthalazin-1(2H)-one (10.0 mmol) to the flask.

-

Reagent Addition: Add

(30-50 mmol) carefully via syringe or dropping funnel.-

Note: The solid substrate may not dissolve immediately. It will dissolve as the reaction heats and the lactim is consumed.

-

Phase 2: Reaction & Monitoring

-

Reflux: Heat the mixture to reflux (Bath temp: 110°C; Internal temp: ~106°C).

-

Time Course: Stir at reflux for 2–4 hours.

-

Visual Cue: The reaction mixture should transition from a suspension to a clear, yellow/brown solution.

-

-

Monitoring: Monitor by TLC (Eluent: 50% EtOAc/Hexane).

-

Target: Disappearance of the polar starting material (

) and appearance of the less polar product (

-

Phase 3: Workup (The "Reverse Quench")

Critical Safety Step: Never add water directly to the hot

-

Concentration: Allow the mixture to cool to ~60°C, then remove excess

under reduced pressure (rotary evaporator with a base trap). -

Quenching: Pour the resulting thick oil/residue slowly into a beaker containing crushed ice and saturated

solution while stirring vigorously.-

Why: This neutralizes the HCl and phosphoric acid byproducts immediately, preventing acid-catalyzed hydrolysis of the product back to the starting material.

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (3 x 50 mL).

-

Drying: Wash combined organics with brine, dry over anhydrous

, filter, and concentrate.

Phase 4: Purification

-

Recrystallization: The crude solid is often pure enough (>95%). If needed, recrystallize from minimal hot acetonitrile or toluene.

Critical Process Parameters & Visualization

The success of this protocol relies on strict adherence to the workflow to manage safety and chemical stability.[1]

Figure 2: Operational workflow emphasizing the reverse quench safety step.

Characterization Data

Confirm the identity of your product using these standard values.

| Property | Expected Value | Notes |

| Physical State | Pale yellow to brownish needles | Darkens upon storage if not dry. |

| Melting Point | 109 – 112 °C | Sharp range indicates purity. |

| The singlet at 9.6 ppm (H-4) is characteristic. | ||

| Solubility | Soluble in DCM, | Insoluble in water. |

| Stability | Moisture Sensitive | Hydrolyzes slowly in moist air to phthalazinone. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Wet | Distill |

| Reaction Stalls | High activation energy | Add 0.1 eq. of |

| Product Reverts to SM | Acidic hydrolysis during workup | Ensure the quench is basic ( |

| Violent Exotherm | Quenching too fast | Use the "Reverse Quench" method onto ice; control addition rate. |

Safety Information (E-E-A-T)

-

Phosphorus Oxychloride (

): Highly toxic by inhalation and corrosive. Reacts explosively with water.[1][2][3] All glassware must be dry.[1] Work in a well-ventilated fume hood. -

Quenching Hazard: The hydrolysis of

can have an induction period followed by a thermal runaway. Always quench into a large excess of ice/water to act as a heat sink. -

Residue Disposal: Aqueous waste will contain significant phosphate and chloride; neutralize before disposal according to local environmental regulations.

References

-

Sigma-Aldrich. (n.d.). 1-Chlorophthalazine Product Sheet. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 160793, 1-Chlorophthalazine. Retrieved from

-

BenchChem. (2025).[1][4] Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines. Retrieved from

-

Common Organic Chemistry. (n.d.). POCl3 Mechanism with Base For Activated Chlorine Formation. Retrieved from

Sources

Application Note: Strategic Functionalization of the Phthalazinone Core

Topic: Functionalization of the Phthalazinone Core Structure Content Type: Detailed Application Notes and Protocols

Introduction: The Phthalazinone Advantage

The phthalazin-1(2H)-one (phthalazinone) scaffold is a "privileged structure" in medicinal chemistry, most notably recognized as the pharmacophore anchor in Poly (ADP-ribose) polymerase (PARP) inhibitors such as Olaparib and Rucaparib . Its unique physicochemical profile—combining a hydrogen-bond donor/acceptor motif (lactam) with a rigid bicyclic aromatic system—makes it ideal for π-stacking interactions and precise orientation within enzyme active sites.

This guide provides a modular, self-validating approach to functionalizing this core. We move beyond simple synthesis to explore regioselective N-alkylation , C4-chlorination/displacement , and transition-metal-catalyzed C-H activation .

Strategic Analysis: Reactive Sites & Chemical Logic

The phthalazinone core exists in a lactam-lactim tautomeric equilibrium, though the lactam (keto) form predominates. This duality dictates the functionalization strategy:

-

N2-Position (Lactam Nitrogen): The primary site for alkylation. Requires careful base selection to avoid O-alkylation (lactim ether formation).

-

C4-Position (Benzylic-like Carbon): The "gateway" for diversification. Often converted to a chloride (via POCl₃) to enable SₙAr displacements or Pd-catalyzed cross-couplings.

-

C5-C8 (Benzenoid Ring): Accessible via electrophilic aromatic substitution or, more recently, directed C-H activation.

Visualizing the Strategy

The following diagram maps the logical flow of functionalization options starting from the parent phthalazinone.

Figure 1: Strategic map for the divergent functionalization of the phthalazinone core.

Detailed Experimental Protocols

Protocol A: Regioselective N2-Alkylation

Objective: Introduce solubilizing groups or pharmacophores at the N2 position while suppressing O-alkylation.

Mechanism & Rationale

The N2-proton is acidic (pKa ~10-11). Using a "hard" electrophile and a carbonate base typically favors thermodynamic N-alkylation over kinetic O-alkylation. For complex or secondary alcohols, the Mitsunobu reaction is preferred to avoid elimination side reactions associated with alkyl halides.

Method A1: Standard Alkylation (Alkyl Halides)

-

Reagents: Phthalazinone (1.0 eq), Alkyl Halide (1.2 eq), K₂CO₃ (2.0 eq), DMF or CH₃CN.

-

Procedure:

-

Charge a round-bottom flask with phthalazinone and anhydrous K₂CO₃.

-

Add anhydrous DMF (0.5 M concentration relative to substrate). Note: DMF promotes SN2 via cation solvation.

-

Stir at RT for 15 min to ensure deprotonation.

-

Add Alkyl Halide dropwise.

-

Heat to 60–80 °C for 4–12 hours. Monitor by TLC (EtOAc/Hexane).[1]

-

Workup: Pour into ice-water (5x volume). The N-alkylated product typically precipitates. Filter, wash with water, and dry. Recrystallize from Ethanol if necessary.[2]

-

Method A2: The Mitsunobu Protocol (Complex Alcohols)

Use this for installing chiral moieties (e.g., in Olaparib synthesis).

-

Reagents: Phthalazinone (1.0 eq), Alcohol (R-OH, 1.2 eq), PPh₃ (1.5 eq), DIAD or DEAD (1.5 eq), THF.[1]

-

Procedure:

-

Dissolve phthalazinone, Alcohol, and PPh₃ in anhydrous THF under N₂ at 0 °C .

-

Add DIAD dropwise over 20 mins. Caution: Exothermic.

-

Allow to warm to RT and stir for 12–24 h.

-

Purification: Concentrate and purify via flash column chromatography. (Note: Triphenylphosphine oxide byproduct can be difficult to remove; consider using polymer-bound PPh₃ for easier workup).

-

Protocol B: C4-Activation via Deoxychlorination

Objective: Convert the unreactive lactam carbonyl into a reactive chloro-imidate (1-chlorophthalazine) for subsequent displacement.

Mechanism & Rationale

Treatment with POCl₃ (phosphoryl chloride) converts the amide oxygen into a leaving group, which is then displaced by chloride. The addition of PCl₅ can accelerate this but is often unnecessary for simple substrates.

Workflow

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂).

-

Reaction:

-

Add Phthalazinone (1.0 g, 6.8 mmol).

-

Add neat POCl₃ (5–10 mL). Note: POCl₃ acts as both reagent and solvent.

-

(Optional) Add 1 drop of DMF as a catalyst (Vilsmeier-Haack type activation).

-

-

Heating: Reflux at 90–100 °C for 2–4 hours. The suspension should become a clear solution.

-

Quenching (CRITICAL SAFETY STEP):

-

Cool the mixture to RT.

-

Concentrate under reduced pressure to remove excess POCl₃ (trap acidic vapors!).

-

Pour the residue slowly onto crushed ice/water with vigorous stirring. Exothermic hydrolysis of residual phosphoryl species occurs.

-

Neutralize with saturated NaHCO₃ to pH 7–8.

-

-

Isolation: Extract with DCM (3x), dry over Na₂SO₄, and concentrate. The resulting 1-chlorophthalazine is unstable to hydrolysis over long periods; use immediately or store under Ar at -20 °C.

Protocol C: C4-Diversification (The "Warhead" Installation)

Once the C4-chloro intermediate is generated, two primary pathways exist:

Pathway C1: SₙAr Displacement (Amination)

-

Reagents: 1-Chlorophthalazine (1.0 eq), Amine (1.5 eq), Et₃N or DIPEA (2.0 eq), IPA or n-Butanol.

-

Procedure:

-

Dissolve 1-chlorophthalazine in IPA.

-

Add the amine and base.

-

Reflux (80 °C) for 2–6 hours.

-

Outcome: The product often precipitates upon cooling. This is the classic route to 1-aminophthalazines.

-

Pathway C2: Suzuki-Miyaura Cross-Coupling

-

Reagents: 1-Chlorophthalazine (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq, 3.0 eq), Dioxane.

-

Procedure:

-

Degas solvents (Dioxane/Water) with Ar for 15 min.

-

Mix halide, boronic acid, and base. Add catalyst last under Ar.[1]

-

Heat to 90 °C for 12 hours.

-

Workup: Standard extraction and silica chromatography.

-

Case Study: Synthesis of Olaparib Intermediate

This workflow demonstrates the application of the above protocols to synthesize the key intermediate of Olaparib.

Target: 4-(3-bromo-4-fluorobenzyl)phthalazin-1(2H)-one[3]

Figure 2: Convergent synthesis workflow for Olaparib, highlighting the construction of the phthalazinone core via hydrazine cyclization.

Key Insight: In the industrial synthesis of Olaparib, the phthalazinone core is often constructed after the carbon framework is assembled (via HWE reaction), rather than alkylating a pre-formed phthalazinone. However, for derivative generation, the N-alkylation of the pre-formed core (Protocol A) is the standard discovery route.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| O-Alkylation observed | "Soft" electrophile or wrong base | Switch to Cs₂CO₃ (cesium effect) or use the Mitsunobu protocol which is highly N-selective. |

| Low Yield in Chlorination | Hydrolysis during workup | Quench POCl₃ onto ice very slowly. Do not let the aqueous phase become too acidic/hot. Extract immediately. |

| Incomplete SₙAr | Deactivated amine | Use a higher boiling solvent (n-Butanol or DMSO ) and heat to 120 °C. Add KI (catalytic). |

| Pd-Catalyst Death | Nitrogen chelation | The phthalazine nitrogens can poison Pd. Use bidentate ligands (dppf , Xantphos ) and increase catalyst loading to 5-10%. |

References

-

Lescot, C., et al. (2014).[3] "Palladium-Catalyzed Decarboxylative Cross-Coupling." Journal of the American Chemical Society, 136(17), 6142. Link

-

Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581-6591. Link

-

Chatterjee, I., Roy, D., & Panda, G. (2023). "A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib."[4] Green Chemistry, 25, 2023. Link

-

Sivaraj, C., et al. (2021).[5] "Transition-metal-catalyzed C-H bond activation/functionalization and annulation of phthalazinones." Organic & Biomolecular Chemistry, 19, 8165-8183.[5] Link

-

BenchChem Application Notes. (2025). "Protocols for the Functionalization of the Phthalazine Core." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US20170233351A1 - Process for the Preparation of Olaparib and Intermediates Thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Transition-metal-catalyzed C-H bond activation/functionalization and annulation of phthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Catalytic hydrogenation procedures for phthalazinone derivatives

The phthalazinone scaffold is a privileged bicyclic nitrogen heterocycle in medicinal chemistry, forming the structural core of critical therapeutics such as the PARP inhibitor olaparib, the antihistamine azelastine, and the antidiabetic agent zopolrestat[1][2]. During the synthesis and late-stage functionalization of these molecules, catalytic hydrogenation serves as a pivotal transformation.

Unlike standard reductions, the hydrogenation of phthalazinone derivatives requires rigorous control over chemoselectivity due to the presence of multiple reducible functionalities (e.g., aromatic rings, C=N bonds, halogens, and nitro groups)[3][4][5]. This application note provides authoritative, field-proven methodologies for directing catalytic hydrogenation pathways through precise manipulation of catalysts, solvents, and pressure.

Mechanistic Causality in Phthalazinone Hydrogenation

The success of phthalazinone hydrogenation relies on understanding the thermodynamic and kinetic drivers of the catalyst-substrate interaction. The choice of reaction conditions dictates which functional group is reduced:

-

Chemoselective Nitro Reduction (Neutral Media): When synthesizing amino-phthalazinones (crucial precursors for 8-fluoro-1(2H)-phthalazinone via Balz-Schiemann reactions), Palladium on Carbon (Pd/C) in neutral solvents like ethanol is highly effective[3]. The causality lies in the high affinity of the nitro group for the palladium surface. At atmospheric pressure (1 atm), rapid oxygen abstraction and hydride transfer occur without breaking the resonance stabilization of the aromatic phthalazinone core, ensuring complete chemoselectivity[3].

-

Acid-Promoted C=N Reduction / Dearomatization: Reducing the C=N double bond to yield 3,4-dihydrophthalazinones or structurally related benzothiadiazines requires overcoming the aromatic stability of the ring[4][6]. This is achieved using Platinum(IV) oxide (Adams' catalyst) or Pd/C under elevated hydrogen pressures (3.5 to 15 bar) in acidic media (e.g., Acetic Acid or THF-AcOH mixtures)[4]. Mechanistically, the acid protonates the N2 or N3 nitrogen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C=N bond. This increased electrophilicity facilitates hydride attack from the metal surface, driving the dearomatization forward[4].

-

Base-Mediated Hydrogenolysis of Halogens: For 1-chloro- or 1,4-dichlorophthalazines, the removal of the halogen atom is driven by Pd/C in the presence of an aqueous base (e.g., NaOH)[5][7]. The base is not merely a solvent additive; it is mechanistically required to neutralize the generated hydrochloric acid. Without the base, the local accumulation of HCl leads to rapid catalyst poisoning and protonation of the product, halting the reaction equilibrium[5].

Quantitative Data Synthesis: Hydrogenation Parameters

The following table summarizes the optimized parameters for divergent hydrogenation pathways based on established synthetic literature[4][5][6].

| Target Transformation | Substrate Type | Catalyst | Solvent System | Pressure | Additive | Typical Yield |

| Nitro Reduction | Nitrophthalazinone | 5-10% Pd/C | Ethanol or MeOH | 1 atm | None | 85–95% |

| C=N Dearomatization | Phthalazinone / Imine | PtO₂ or Pd/C | AcOH or THF/AcOH | 3.5–15 bar | Acidic (AcOH) | 70–94% |

| Hydrogenolysis | Chlorophthalazine | 5% Pd/C | Ethanol / Water | 1 atm | 5M NaOH | 58–92% |

Workflow Visualization

Caption: Divergent catalytic hydrogenation pathways for functionalized phthalazinone and phthalazine scaffolds.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows, incorporating necessary In-Process Controls (IPCs) to ensure reproducibility and safety.

Protocol A: Chemoselective Reduction of Nitro-Phthalazinones

Objective: Synthesis of amino-phthalazinone precursors without reducing the heterocyclic core.

-

Preparation: In a rigorously purged round-bottom flask, dissolve the nitro-phthalazinone derivative (10 mmol) in anhydrous ethanol (50 mL).

-

Catalyst Addition: Under a continuous argon stream, carefully add 10 wt% Pd/C (0.1 equivalents by weight). Caution: Dry Pd/C is highly pyrophoric; ensure the solvent is added first or the atmosphere is strictly inert.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature.

-

In-Process Control (IPC): Monitor the reaction via LCMS or TLC (typically 2-4 hours). The self-validating endpoint is the complete cessation of hydrogen uptake and the disappearance of the higher-Rf nitro starting material.

-

Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with hot ethanol (2 × 20 mL).

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude amino-phthalazinone is typically >95% pure by NMR and can be used directly for subsequent diazotization[3].

Protocol B: Acid-Promoted Dearomatization to 3,4-Dihydrophthalazinones

Objective: Reduction of the C=N double bond using elevated pressure and acidic activation[4].

-

Preparation: Dissolve the phthalazinone or benzothiadiazine derivative (10 mmol) in a mixture of THF (30 mL) and glacial Acetic Acid (10 mL). The acid acts as an electrophilic activator.

-

Catalyst Addition: Add PtO₂ (Adams' catalyst, 5 mol%) to the high-pressure reactor vessel.

-

Hydrogenation: Seal the reactor, purge with nitrogen (3×), and then pressurize with hydrogen gas to 10 bar (approx. 145 psi). Stir at room temperature for 12–18 hours.

-